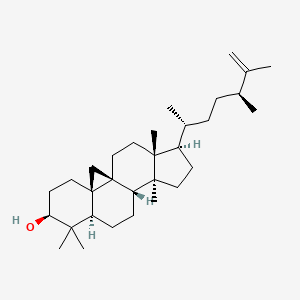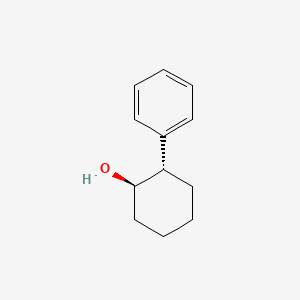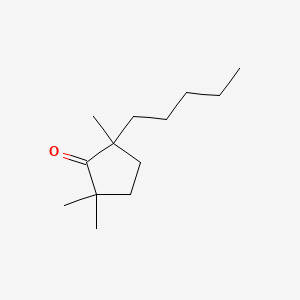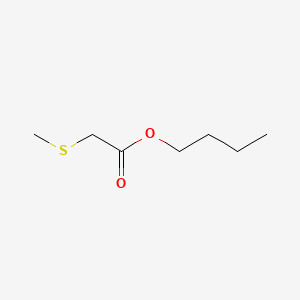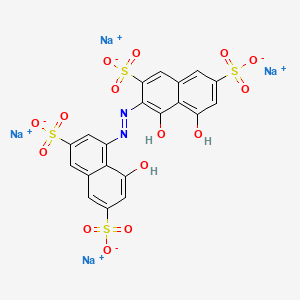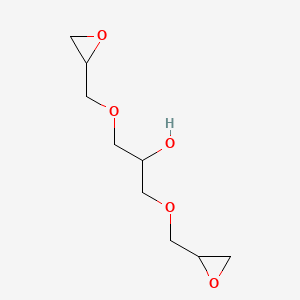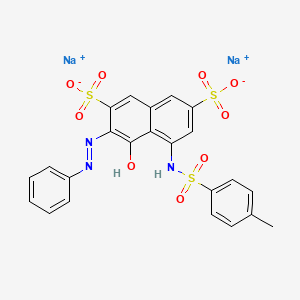
Dihydromyristicine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydromyristicin has been a topic of interest since its initial isolation. Traditional synthesis approaches have focused on transforming precursors like myristicin into dihydromyristicin through various chemical reactions. For example, the synthesis of myristicin from nutmeg oils has been recorded, which laid the groundwork for further synthetic approaches to dihydromyristicin (Trikojus & White, 1939).
Molecular Structure Analysis
The molecular structure of dihydromyristicin has been analyzed through various spectroscopic techniques. Studies have confirmed its structure and provided insights into its crystallization behavior and molecular stability. For instance, Xin et al. (2014) detailed the transformation of dihydromyricetin (a related compound) to myricetin, shedding light on the structural aspects that influence its antioxidative efficiency, which indirectly relates to the structural insights on dihydromyristicin (Xin et al., 2014).
Chemical Reactions and Properties
Dihydromyristicin undergoes various chemical reactions that highlight its reactivity and potential for modification. For example, enzymatic acylation has been explored to improve the solubility of dihydromyricetin, suggesting similar possibilities for dihydromyristicin. This study demonstrated the regioselective synthesis of dihydromyricetin esters, which could apply to dihydromyristicin as well (Li et al., 2015).
Physical Properties Analysis
The physical properties of dihydromyristicin, such as solubility, melting point, and crystalline structure, are essential for its application in various fields. Studies like those conducted by Xin et al. on dihydromyricetin provide a basis for understanding these properties in dihydromyristicin, emphasizing the importance of molecular structure in determining physical characteristics (Xin et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for chemical modification, are crucial for harnessing dihydromyristicin's potential. The enzymatic synthesis of glucosylmyristate, for example, serves as a model for understanding the chemical properties and reactivity of compounds related to myristicin, providing insights into how dihydromyristicin might behave under similar circumstances (Cauglia & Canepa, 2008).
Applications De Recherche Scientifique
Dihydromyristicin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of flavonoids on oxidative stress and inflammation. In biology, it is investigated for its potential to modulate cellular signaling pathways and gene expression. In medicine, dihydromyristicin is explored for its potential to treat inflammatory diseases, liver disorders, and as a neuroprotective agent. Industrially, it is used in the formulation of dietary supplements and cosmetics due to its antioxidant properties .
Mécanisme D'action
The mechanism of action of dihydromyristicin involves the inhibition of reactive oxygen species (ROS)-mediated activation of the PI3K/Akt/NF-κB signaling pathways. This inhibition reduces inflammation and oxidative stress, thereby exerting its therapeutic effects. Additionally, dihydromyristicin modulates the expression of various cytokines and enzymes involved in inflammatory responses .
Orientations Futures
Although studies have confirmed that Dihydromyristicin can inhibit the proliferation of a variety of human tumor cells, it is still limited to the cell level. This is a problem that demands us to think and solve. In future research, we should pay attention to the clinical transformation of Dihydromyristicin .
Analyse Biochimique
Biochemical Properties
Dihydromyristicin plays a significant role in biochemical reactions. It induces glutathione S-transferase (GST) activity in the liver and small intestinal mucosa, but not in the forestomach, lungs, large intestinal mucosa, or bladder, in mice when administered at a dose of 20 mg/animal . This indicates that dihydromyristicin interacts with specific enzymes and proteins, enhancing their activity in certain tissues. The nature of these interactions suggests that dihydromyristicin may have selective effects on different organs and tissues.
Cellular Effects
Dihydromyristicin has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, dihydromyristicin has been reported to possess anti-inflammatory, antioxidant, and neuroprotective effects . These effects are mediated through its interaction with key signaling molecules and pathways, leading to changes in cellular responses and functions.
Molecular Mechanism
The molecular mechanism of dihydromyristicin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Dihydromyristicin exerts its effects by modulating the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification processes . Additionally, dihydromyristicin influences the expression of genes involved in inflammation, oxidative stress, and apoptosis, thereby contributing to its therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydromyristicin have been observed to change over time. The stability and degradation of dihydromyristicin can impact its long-term effects on cellular function. Studies have shown that dihydromyristicin maintains its activity over a certain period, but its effects may diminish with prolonged exposure . This highlights the importance of considering the temporal aspects when evaluating the efficacy of dihydromyristicin in experimental settings.
Dosage Effects in Animal Models
The effects of dihydromyristicin vary with different dosages in animal models. At lower doses, dihydromyristicin has been found to induce beneficial effects such as enhanced enzyme activity and reduced inflammation . At higher doses, dihydromyristicin may exhibit toxic or adverse effects, indicating a threshold beyond which its therapeutic benefits are outweighed by potential risks . This underscores the need for careful dosage optimization in preclinical studies.
Metabolic Pathways
Dihydromyristicin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to induce the activity of glutathione S-transferase, which is involved in the detoxification of harmful substances . Additionally, dihydromyristicin may affect metabolic flux and metabolite levels, influencing overall cellular metabolism and homeostasis .
Transport and Distribution
The transport and distribution of dihydromyristicin within cells and tissues are mediated by specific transporters and binding proteins. Dihydromyristicin is selectively taken up by certain tissues, such as the liver and small intestine, where it exerts its effects . The localization and accumulation of dihydromyristicin in these tissues are crucial for its therapeutic efficacy and safety.
Subcellular Localization
Dihydromyristicin’s subcellular localization plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The subcellular distribution of dihydromyristicin can influence its interactions with biomolecules and its overall therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of dihydromyristicin typically involves the extraction from natural sources such as vine tea. The process includes reflux extraction using ethyl acetate, followed by concentration and impurity removal to obtain a crude extract. Activated carbon is then added for decolorization and filtration, and the filtrate is crystallized to obtain crude crystals. These crystals are further purified by dissolving in ethanol, filtering, crystallizing, and drying .
Industrial Production Methods: Industrial production of dihydromyristicin follows similar extraction and purification processes but on a larger scale. The methods are designed to achieve high purity and yield, making the compound suitable for widespread application .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydromyristicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the reactions involving dihydromyristicin include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of dihydromyristicin include various derivatives with enhanced anti-inflammatory and antioxidant properties. These derivatives are often studied for their potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to dihydromyristicin include dihydromyricetin, ampelopsin, and other flavonoids such as quercetin and kaempferol .
Uniqueness: Dihydromyristicin is unique due to its specific molecular structure, which allows it to effectively inhibit ROS-mediated signaling pathways. This property makes it particularly effective in reducing inflammation and oxidative stress compared to other flavonoids .
Propriétés
IUPAC Name |
4-methoxy-6-propyl-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h5-6H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJIWNLPONWPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C(=C1)OC)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200787 | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52811-28-6 | |
| Record name | Dihydromyristicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052811286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromyristicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does dihydromyristicin compare to myristicin in terms of its effect on benzo[a]pyrene-induced tumorigenesis?
A1: While both myristicin and dihydromyristicin demonstrate inhibitory effects against benzo[a]pyrene (B[a]P)-induced tumorigenesis in mice, myristicin exhibits a more pronounced effect. [] The study found that myristicin inhibited tumor multiplicity in the lung by 65% and tumor formation in the forestomach by 31%. In contrast, dihydromyristicin showed a smaller reduction in lung tumor formation and a 27% inhibition in the forestomach. [] This suggests that the saturation of the isolated double bond in myristicin to yield dihydromyristicin leads to a decrease in inhibitory activity against B[a]P-induced tumorigenesis. []
Q2: What is the proposed mechanism of action for both myristicin and dihydromyristicin in relation to their chemopreventive properties?
A2: Both myristicin and dihydromyristicin have been shown to induce glutathione S-transferase (GST) activity in the liver and small intestinal mucosa of mice. [] GSTs are a family of detoxifying enzymes that play a crucial role in protecting cells from damage by reactive oxygen species and electrophilic metabolites, such as those produced by B[a]P. The study proposes that the induction of GST activity by both compounds could be a major mechanism for their inhibitory effects against B[a]P-induced tumorigenesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








